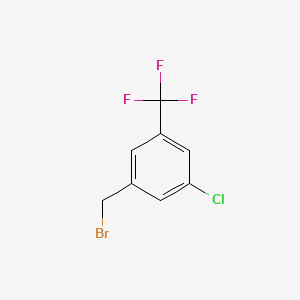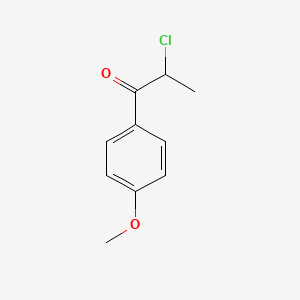
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, also known as 2-CPB, is a synthetic compound with a range of applications in scientific research. It is a lipophilic compound, meaning it is soluble in organic solvents but not in water. 2-CPB is commonly used in biochemical and physiological studies, as it has the ability to modulate the activity of certain enzymes. It will also discuss potential future directions for research.
Scientific Research Applications
Synthesis and Chemical Properties
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is involved in various synthetic pathways and chemical reactions, highlighting its versatility in organic synthesis. For instance, the direct asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids has been achieved, yielding 2-hydroxy-4-arylbutanoic acids with significant enantioselectivity, demonstrating potential applications in the synthesis of ACE inhibitors (Zhu et al., 2010). Additionally, the molecule's reactivity has been utilized in the preparation of tetrazole-containing derivatives, indicating its utility in generating compounds with potential pharmacological properties (Putis et al., 2008).
Environmental and Catalytic Applications
The compound's structural components, such as the 4-chlorophenyl group, have been explored in environmental science, particularly in advanced oxidation processes. Studies have shown the effectiveness of oxidative degradation of aqueous organic pollutants using systems involving similar chlorophenyl structures, providing insights into potential environmental applications (Bokare & Choi, 2011). Moreover, the activation of hydrogen peroxide by chromate, involving similar chlorophenyl compounds, has been investigated for the oxidative degradation of organic compounds in water, suggesting applications in wastewater treatment and environmental remediation (Bokare & Choi, 2010).
Drug Intermediate Synthesis
Research has focused on the synthesis of 2-oxo-4-phenylbutanoic acid, a closely related compound, highlighting its importance as a substrate for the production of angiotensin-converting enzyme (ACE) inhibitor drug precursors. Optimization studies using response surface methodology have been conducted to enhance the synthesis process, indicating its critical role in pharmaceutical manufacturing (Ahmad et al., 2011).
Pharmacological Potential
Enzymatic reduction studies involving similar chlorophenoxy compounds have demonstrated significant enantioselectivity, yielding products with potential as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) ligands. This suggests possible applications in developing therapeutic agents (Perrone et al., 2004). Additionally, the study of selective arylation of related compounds via Pd-catalyzed Suzuki cross-coupling reactions has provided insights into their electronic and non-linear optical properties, which could inform the design of novel materials with specialized functions (Nazeer et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-8-6-11(7-9-13)14(16(19)20)10-15(18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMZTHWHCZULAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395868 |
Source


|
| Record name | 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid | |
CAS RN |
39206-70-7 |
Source


|
| Record name | 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350270.png)

![4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol](/img/structure/B1350283.png)

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)
![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)





![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)